molecular formula C10H11BrClNO2 B13048601 (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride

(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride

Cat. No.: B13048601
M. Wt: 292.55 g/mol
InChI Key: LAEGQZMCYWZLAN-PPHPATTJSA-N
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Description

(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride is a chiral indane derivative of high interest in medicinal chemistry, particularly in the development of molecular imaging tools. Its primary research value lies as a critical synthetic intermediate for potent and selective ligands targeting the Cannabinoid Receptor Type 2 (CB2R) . CB2R is a G-protein coupled receptor predominantly expressed in the immune system and is markedly upregulated in various pathological conditions, including neuroinflammation, pain syndromes, and neurodegenerative diseases . Consequently, imaging CB2R expression in vivo using Positron Emission Tomography (PET) is a promising strategy for researching these conditions and developing related therapeutics. This compound serves as a key chiral building block in the enantioselective synthesis of high-affinity CB2R antagonists. Research has shown that the (R)-enantiomer of the derived indole-2-carboxamide (RM365) exhibits high affinity (Ki = 2.1 nM) and exceptional selectivity over the closely related CB1R (by a factor greater than 300) . This selectivity is crucial for avoiding the psychoactive effects mediated by CB1R. The fluorinated derivative [18F]RM365, synthesized from a precursor related to this compound, has demonstrated great promise as a PET radioligand, successfully visualizing upregulated human CB2R in a rat model with a high signal-to-background ratio . With the molecular formula C10H11BrClNO2 and a molecular weight of 292.56 g/mol, this hydrochloride salt offers improved stability and handling for research purposes . This product is intended for use in non-clinical research applications such as synthetic chemistry, radiopharmaceutical precursor development, and cannabinoid receptor studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-10(8,12)9(13)14;/h1-2,5H,3-4,12H2,(H,13,14);1H/t10-;/m0./s1

InChI Key

LAEGQZMCYWZLAN-PPHPATTJSA-N

Isomeric SMILES

C1C[C@](C2=C1C=C(C=C2)Br)(C(=O)O)N.Cl

Canonical SMILES

C1CC(C2=C1C=C(C=C2)Br)(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

  • The synthesis typically begins from substituted indene or indanone derivatives, which provide the bicyclic framework.
  • Key intermediates include 2,3-dihydro-1H-indene derivatives that can be functionalized further.
  • Protecting groups may be used to mask reactive functionalities during intermediate steps.

Bromination

  • Selective bromination at the 5-position of the aromatic ring is achieved using electrophilic brominating agents under controlled conditions.
  • Regioselectivity is influenced by electronic and steric factors; mild conditions prevent overbromination or undesired substitution.
  • Catalytic methods involving iron(III) salts or other Lewis acids have been reported to facilitate selective halogenation in related systems, though direct literature on this exact substrate is limited.

Introduction of the Amino and Carboxylic Acid Groups

  • The amino group at the 1-position is introduced via amination reactions, often involving nucleophilic substitution or reductive amination on appropriate precursors.
  • The carboxylic acid group is typically introduced by oxidation of a methyl or aldehyde group at the 1-position or by hydrolysis of an ester intermediate.
  • Stereoselective synthesis or resolution methods ensure the (1S) configuration is maintained or obtained.

Formation of Hydrochloride Salt

  • The free base form of the amino acid is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • This step improves the compound’s stability, crystallinity, and handling properties.

Detailed Preparation Methodologies

Literature-Reported Multi-Step Synthesis

A representative synthetic sequence adapted from analogous dihydroindene derivatives includes:

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Starting material preparation Indanone or substituted indene precursor Bicyclic core established
2 Regioselective bromination N-bromosuccinimide (NBS) or Br2 with mild Lewis acid catalysis 5-bromo substitution, 60-75%
3 Amination Reductive amination or nucleophilic substitution with ammonia or amine source Introduction of amino group, 70-85%
4 Carboxylation/oxidation Oxidation with KMnO4, CrO3, or hydrolysis of ester intermediate Carboxylic acid formation, 65-80%
5 Salt formation Treatment with HCl in ethanol or ether Hydrochloride salt, quantitative

One-Pot and Catalytic Methods

  • Recent advances in one-pot iron(III)-catalyzed aryl activation followed by copper(I)-catalyzed cyclization have been demonstrated for related indoline and dihydrobenzofuran scaffolds, which could be adapted for dihydroindene derivatives.
  • These methods avoid prefunctionalization steps and minimize overoxidation or byproduct formation.
  • Hydrogenation under controlled pressure with Ru(II) catalysts has been used to achieve high enantiomeric excess in related secondary alcohol intermediates, suggesting potential for stereoselective synthesis of the amino acid.

Research Findings and Analytical Data

Parameter Data/Observation Source/Notes
Enantiomeric Excess (ee) Up to 95% ee achieved in analogous Ru(II)-catalyzed hydrogenation High stereoselectivity achievable
Yield Range Overall yields vary from 16% (multi-step) to ~64% (key step in one-pot synthesis) Dependent on method and substrate complexity
Regioselectivity Exclusive 5-position bromination observed in related systems Supported by DFT calculations and Hirshfeld charge analysis
Purity and Salt Formation Hydrochloride salt formation quantitative, improves compound stability Standard practice for amino acids

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Multi-step classical synthesis Stepwise bromination, amination, oxidation, salt formation Well-established, flexible Longer synthesis time, moderate yield
One-pot catalytic synthesis Iron(III)-catalyzed aryl activation + copper(I)-catalyzed cyclization Efficient, fewer steps, high regioselectivity Requires catalyst optimization
Stereoselective hydrogenation Ru(II)-catalyzed hydrogenation for chiral center formation High enantioselectivity Catalyst cost, pressure equipment needed

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl, alkyl, or aryl groups, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide, alkyl halides, or aryl halides in the presence of a catalyst.

Major Products:

    Oxidation: Nitroso derivatives or oxides.

    Reduction: De-brominated or hydrogenated products.

    Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structure.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 1-Amino-5-bromo-2,3-dihydroindene-1-carboxylate; Hydrochloride (CAS 637020-86-1)
  • Molecular Formula: C₁₂H₁₅BrClNO₂
  • Key Differences : Replaces the carboxylic acid with an ethyl ester.
  • This derivative serves as a synthetic intermediate for the target compound .
(S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1799420-95-3)
  • Molecular Formula : C₉H₁₁BrClN
  • Key Differences : Bromine at position 6 instead of 5; lacks the carboxylic acid group.
  • Impact : Altered halogen positioning affects electronic distribution and steric interactions. The absence of a carboxylic acid limits zwitterion formation, reducing solubility in aqueous environments .
(1S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1079742-66-7)
  • Molecular Formula : C₁₀H₁₃BrClN
  • Key Differences : Additional methyl group at position 4.
  • This modification could enhance metabolic stability .

Stereochemical Variants

(1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride
  • Key Differences: R-enantiomer of the amino-substituted indene.
  • Impact : Enantiomers may exhibit distinct biological activities. For example, the S-configuration in the target compound could favor binding to specific receptors, while the R-form might show reduced efficacy or off-target effects .

Halogen-Substituted Derivatives

(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1637453-67-8)
  • Key Differences : Chlorine replaces bromine at position 5.
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce van der Waals interactions in binding pockets, altering potency .

Functional Group Modifications

(1S)-5-Bromo-2,3-dihydro-1H-inden-1-ol (CAS Purity: 95%)
  • Molecular Formula : C₉H₉BrO
  • Key Differences: Hydroxyl group replaces the amino and carboxylic acid groups.
  • Impact : Eliminates zwitterionic character, significantly reducing water solubility. The hydroxyl group could participate in hydrogen bonding, altering receptor affinity .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Halogen Position Functional Groups Solubility (Predicted) Key Applications
Target Compound 292.57 5 Amino, Carboxylic Acid High (hydrochloride) Pharmaceutical research
Ethyl Ester Derivative 320.35 5 Amino, Ester Moderate Synthetic intermediate
6-Bromo Derivative 248.55 6 Amino Moderate Biological studies
5-Chloro Derivative ~215.10 5 Amino Moderate Drug development

Biological Activity

(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid; hydrochloride is a chemical compound with significant potential in various biological applications. Its molecular formula is C10H11BrClNO2C_{10}H_{11}BrClNO_2 and it has garnered interest due to its structural similarities to known bioactive compounds. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H11BrClNO2C_{10}H_{11}BrClNO_2
  • Molecular Weight : 256.1 g/mol
  • CAS Number : 1260640-87-6
  • Chemical Structure :
 1S 1 amino 5 bromo 2 3 dihydroindene 1 carboxylic acid\text{ 1S 1 amino 5 bromo 2 3 dihydroindene 1 carboxylic acid}

The biological activity of (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that it may act as a modulator of certain potassium channels, which are crucial for maintaining cellular excitability and signaling.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage due to excitotoxicity.
  • Anti-inflammatory Properties : It appears to inhibit the production of pro-inflammatory cytokines in vitro.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the bromine substituent and the carboxylic acid group significantly influence the compound's biological activity. For instance:

Compound VariantActivity LevelComments
Parent CompoundHighStrong neuroprotective effects observed.
Bromine SubstitutedModerateReduced antioxidant capacity.
Carboxylic Acid ModifiedLowLoss of protective effects against oxidative stress.

These findings underscore the importance of specific functional groups in maintaining the compound's biological efficacy.

Study 1: Neuroprotection in Cellular Models

A study published in Journal of Neurochemistry evaluated the neuroprotective effects of (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid on cultured neurons exposed to glutamate-induced toxicity. Results indicated a significant reduction in cell death at concentrations as low as 10 µM, demonstrating its potential therapeutic application for neurodegenerative diseases.

Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of this compound, researchers found that it inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values were determined to be around 25 µM, suggesting a moderate anti-inflammatory effect that could be beneficial in treating inflammatory disorders.

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